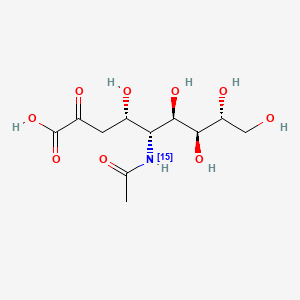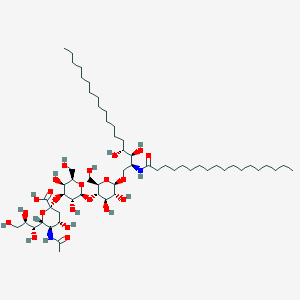![molecular formula C37H49N4O7P B12406099 2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)
2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N’-dimethylpropanediamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure suggests it may have interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N’-dimethylpropanediamide” likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Formation of the bis(4-methoxyphenyl)-phenylmethoxy group: This step might involve the reaction of 4-methoxyphenyl compounds with phenylmethanol under acidic or basic conditions.
Introduction of the cyanoethoxy group: This could be achieved through nucleophilic substitution reactions.
Attachment of the di(propan-2-yl)amino group: This step may involve amination reactions.
Final assembly of the compound: The final step likely involves coupling the intermediate compounds under specific conditions such as temperature, pressure, and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without compromising the quality of the product.
Purification techniques: Using methods such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound “2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N’-dimethylpropanediamide” may undergo various types of chemical reactions, including:
Oxidation: The methoxy groups might be susceptible to oxidation under certain conditions.
Reduction: The cyano group could be reduced to an amine.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions might include the use of strong acids or bases, or specific catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activity, such as interactions with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of “2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N’-dimethylpropanediamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methoxyphenyl) compounds: These compounds share the bis(4-methoxyphenyl) group and might have similar chemical properties.
Cyanoethoxy compounds: Compounds with the cyanoethoxy group might undergo similar reactions.
Di(propan-2-yl)amino compounds: These compounds might have similar biological activity.
Uniqueness
The uniqueness of “2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N’-dimethylpropanediamide” lies in its complex structure, which combines multiple functional groups, potentially leading to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C37H49N4O7P |
|---|---|
Peso molecular |
692.8 g/mol |
Nombre IUPAC |
2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide |
InChI |
InChI=1S/C37H49N4O7P/c1-27(2)41(28(3)4)49(47-24-12-23-38)48-26-36(34(42)39-5,35(43)40-6)25-46-37(29-13-10-9-11-14-29,30-15-19-32(44-7)20-16-30)31-17-21-33(45-8)22-18-31/h9-11,13-22,27-28H,12,24-26H2,1-8H3,(H,39,42)(H,40,43) |
Clave InChI |
HAUCJKGKHJPPNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(C(=O)NC)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)

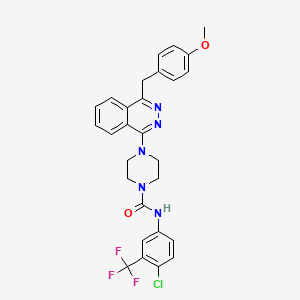
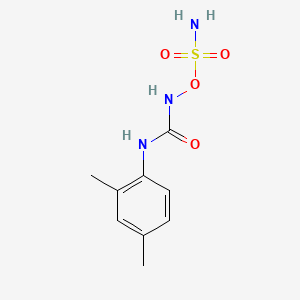
phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)
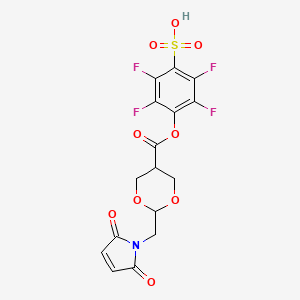
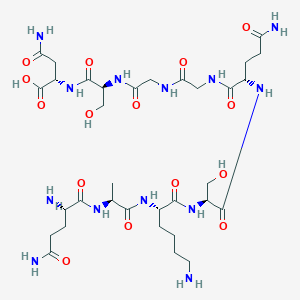
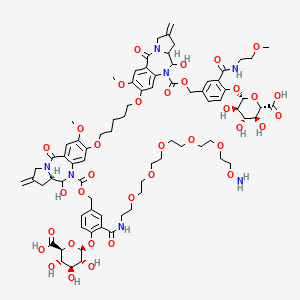

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
